1-Methyl-6-thioguanosine

Descripción general

Descripción

1-Methyl-6-thioguanosine is a compound useful in organic synthesis . It is used for research and development purposes and not for medicinal or household use . It is also used to determine the activity of purine nucleoside phosphorylase .

Molecular Structure Analysis

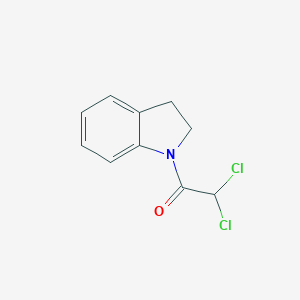

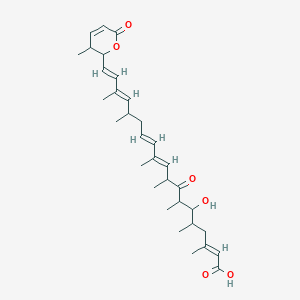

The molecular formula of 1-Methyl-6-thioguanosine is C11H15N5O4S, and its molecular weight is 313.33 .Chemical Reactions Analysis

A study has been conducted on the deamination reactions of 6-thioguanine, which could be relevant to 1-Methyl-6-thioguanosine .Aplicaciones Científicas De Investigación

Rubin et al. (1995) describe the use of 6-Thioguanine, a compound related to 1-Methyl-6-thioguanosine, as a luminescence probe to study DNA and low-molecular-weight systems at temperatures between 4.2 and 273 K (Rubin, Blagoǐ, & Bokovoy, 1995).

Lavrik et al. (2004) found 6-thioguanosine to be a promising agent for studying RNA-protein complexes using photochemical crosslinking methods in Escherichia coli ribosomes (Lavrik, Sergiev, Bogdanov, Zimmermann, & Dontsova, 2004).

Warren et al. (1995) developed a novel HPLC technique for the quantification of 6-thioguanine residues in leukocyte DNA, potentially aiding pharmacological monitoring of thiopurine therapy in acute lymphoblastic leukemia patients (Warren, Andersen, & Slørdal, 1995).

Elliott and Montgomery (1978) synthesized 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine, showing potential as leukemia treatments (Elliott & Montgomery, 1978).

Wang and Wang (2009) revealed that 6-thioguanine, when incorporated into DNA, may disrupt gene regulation by interfering with cytosine methylation at CpG sites (Wang & Wang, 2009).

Miyata et al. (2018) showed that newly synthesized thioguanosines, particularly derivative 3c, have potential as photosensitive agents for light-induced therapies due to their long wavelength absorption and high singlet oxygen generation yields (Miyata, Yamada, Isozaki, Sugimura, Xu, & Suzuki, 2018).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given, and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZHHCJWDWGAJ-FJGDRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=S)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-thioguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)